7-ethoxy-2-(4-methoxyphenyl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex heterocyclic compound belonging to the class of benzo[e]pyrazolo[1,5-c][1,3]oxazines. This compound is characterized by its unique molecular structure, which includes a pyrazole ring fused with an oxazine. Its molecular formula is and it has a molecular weight of approximately 371.4 g/mol. The compound is noted for its potential applications in scientific research, particularly in pharmacology and medicinal chemistry.
7-ethoxy-2-(4-methoxyphenyl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is classified under heterocyclic compounds due to the presence of nitrogen atoms within its ring structures. It is part of a larger family of pyrazolo derivatives that have been explored for their biological activities.
The synthesis of 7-ethoxy-2-(4-methoxyphenyl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine typically involves multi-step organic reactions. One common approach includes the condensation of appropriate aniline derivatives with aldehydes in the presence of catalysts such as Lewis acids or solid acid catalysts.
A typical synthetic route may involve:
The reaction conditions must be carefully controlled to ensure high yields and purity of the final product.
The molecular structure of 7-ethoxy-2-(4-methoxyphenyl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine features a complex arrangement of rings that contribute to its biological activity. The structure can be represented using various chemical notation systems:
InChI=1S/C23H21N3O2/c1-28-23(29)20-15-16(12-19(20)27(24)25)22(26)21(17-8-6-9-18(17)13-14(22)10-7-11/h6-15H,12H2,1-5H3
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=C(C=C4)C)C5=CC=NC=C5
The compound can participate in various chemical reactions typical for heterocycles:
Understanding the reactivity patterns of this compound can aid in designing derivatives with improved pharmacological profiles.
Compounds similar to 7-ethoxy-2-(4-methoxyphenyl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine have been studied for their potential as therapeutic agents. They are believed to interact with specific biological targets:
Research indicates that these compounds may inhibit pathways involving transforming growth factor-beta signaling, which is crucial in cancer progression .
While specific physical properties such as density and boiling point are not extensively documented for this compound, it is generally characterized by its solubility in organic solvents due to its hydrophobic aromatic nature.
The stability and reactivity of 7-ethoxy-2-(4-methoxyphenyl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine make it suitable for further derivatization in medicinal chemistry applications.
This compound has potential applications in:
Research into this compound continues to expand its potential applications across various scientific disciplines.
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 1164-45-0
CAS No.: 22138-53-0
CAS No.: 18772-36-6
CAS No.: